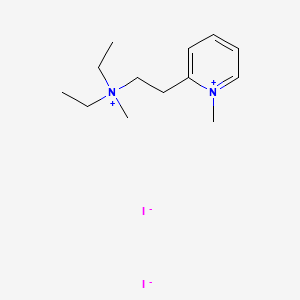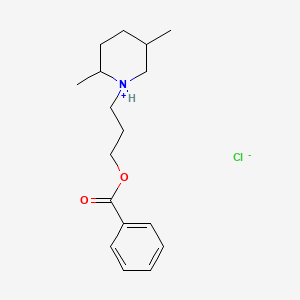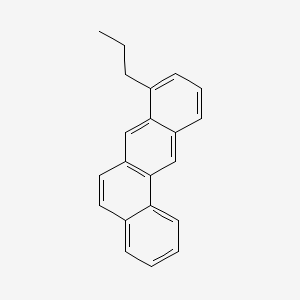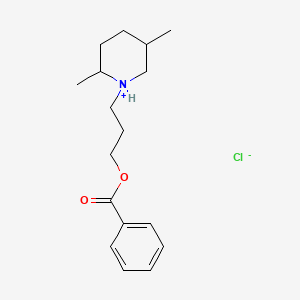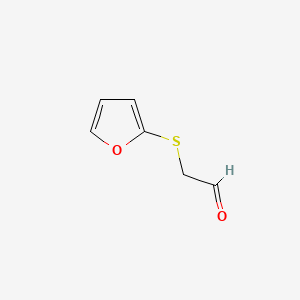
Acetaldehyde, (2-furanylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde, (2-furanylthio)-: is an organic compound with the chemical formula C6H6O2S. It is a colorless to pale yellow liquid that is soluble in many organic solvents such as ethanol and ether . This compound is used as an intermediate in organic synthesis, particularly in the production of other heterocyclic or sulfur-containing compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for preparing Acetaldehyde, (2-furanylthio)- involves the reaction of vinyl sulfide with acetoacetic acid . The reaction is typically carried out under heating and stirring conditions for several hours. The reaction mixture is then extracted and purified to obtain the desired product .
Industrial Production Methods: Industrial production methods for Acetaldehyde, (2-furanylthio)- are not well-documented in the literature. it is likely that similar synthetic routes involving the reaction of sulfur-containing compounds with aldehydes or ketones are employed on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions: Acetaldehyde, (2-furanylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The furan ring and sulfur atom can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or other electrophiles.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted furan or sulfur-containing compounds.
Applications De Recherche Scientifique
Acetaldehyde, (2-furanylthio)- has several applications in scientific research:
Mécanisme D'action
The mechanism by which Acetaldehyde, (2-furanylthio)- exerts its effects involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins and other macromolecules, leading to changes in their structure and function . The furan ring and sulfur atom can also participate in various chemical reactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Acetaldehyde (Ethanal): A simple aldehyde with the formula CH3CHO.
Furfural (2-Furaldehyde): An aldehyde derived from furan with the formula C5H4O2.
Thiophene-2-carboxaldehyde: A sulfur-containing aldehyde with the formula C5H4OS.
Uniqueness: Acetaldehyde, (2-furanylthio)- is unique due to the presence of both a furan ring and a sulfur atom in its structure. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Numéro CAS |
68922-05-4 |
|---|---|
Formule moléculaire |
C6H6O2S |
Poids moléculaire |
142.18 g/mol |
Nom IUPAC |
2-(furan-2-ylsulfanyl)acetaldehyde |
InChI |
InChI=1S/C6H6O2S/c7-3-5-9-6-2-1-4-8-6/h1-4H,5H2 |
Clé InChI |
GVJSZSKAOYMXAT-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)SCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



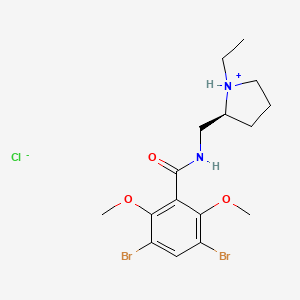


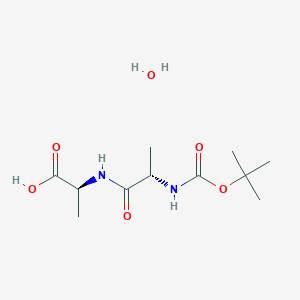

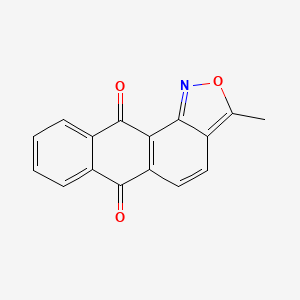
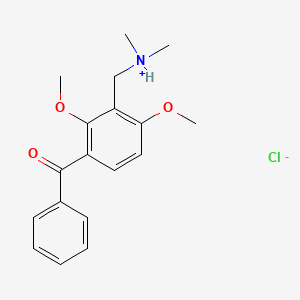
![1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium methyl sulfate](/img/structure/B13771110.png)
